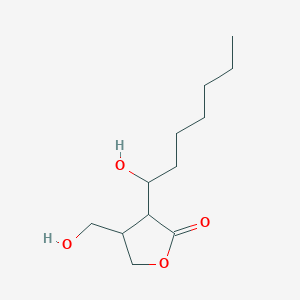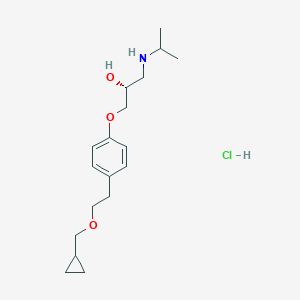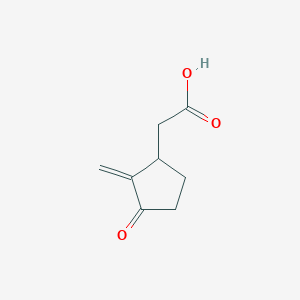
2-Methylene-3-oxocyclopentaneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-3-oxocyclopentaneacetic acid, also known as MOCPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MOCPA is a cyclic β-keto ester that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid involves the inhibition of enzymes involved in the biosynthesis of nucleotides and amino acids. 2-Methylene-3-oxocyclopentaneacetic acid has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. 2-Methylene-3-oxocyclopentaneacetic acid also inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleotides. By inhibiting these enzymes, 2-Methylene-3-oxocyclopentaneacetic acid disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
生化学的および生理学的効果
2-Methylene-3-oxocyclopentaneacetic acid has been found to exhibit antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-Methylene-3-oxocyclopentaneacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent antitumor activity. However, 2-Methylene-3-oxocyclopentaneacetic acid has some limitations for lab experiments. It is unstable in aqueous solutions and can degrade over time, making it difficult to use in certain experiments. Additionally, 2-Methylene-3-oxocyclopentaneacetic acid has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for research on 2-Methylene-3-oxocyclopentaneacetic acid. One direction is to study the pharmacokinetics and toxicity of 2-Methylene-3-oxocyclopentaneacetic acid in vivo to determine its potential as a therapeutic agent. Another direction is to explore the use of 2-Methylene-3-oxocyclopentaneacetic acid as a building block for the synthesis of complex natural products and pharmaceuticals. Additionally, further studies are needed to understand the mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid and its potential applications in the treatment of cancer and other diseases.
In conclusion, 2-Methylene-3-oxocyclopentaneacetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Methylene-3-oxocyclopentaneacetic acid as a therapeutic agent and building block for the synthesis of complex natural products and pharmaceuticals.
合成法
2-Methylene-3-oxocyclopentaneacetic acid can be synthesized through various methods, including the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of cyclopentanone with ethyl diazoacetate in the presence of a catalyst such as copper(I) bromide. The yield and purity of 2-Methylene-3-oxocyclopentaneacetic acid can be improved through the use of different solvents and reaction conditions.
科学的研究の応用
2-Methylene-3-oxocyclopentaneacetic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been studied for its potential use as a building block for the synthesis of complex natural products and pharmaceuticals.
特性
CAS番号 |
146848-68-2 |
|---|---|
製品名 |
2-Methylene-3-oxocyclopentaneacetic acid |
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
2-(2-methylidene-3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(4-8(10)11)2-3-7(5)9/h6H,1-4H2,(H,10,11) |
InChIキー |
AVJKHAVWFKQXPI-UHFFFAOYSA-N |
SMILES |
C=C1C(CCC1=O)CC(=O)O |
正規SMILES |
C=C1C(CCC1=O)CC(=O)O |
同義語 |
(+-)-homosarkomycin 2-methylene-3-oxocyclopentaneacetic acid homosarkomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



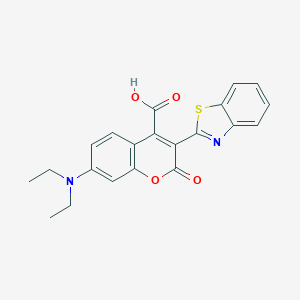
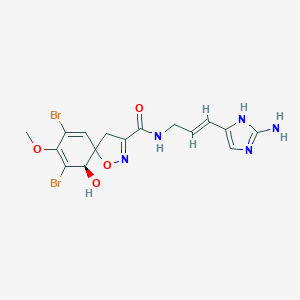
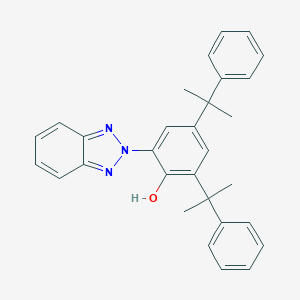
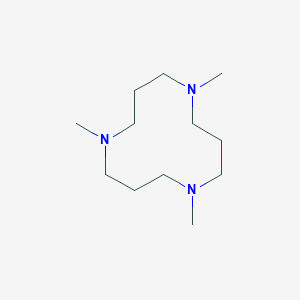
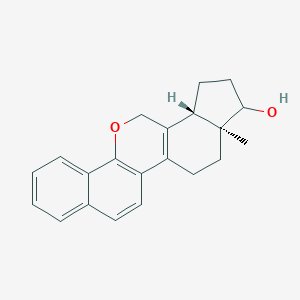
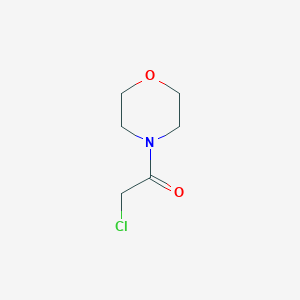
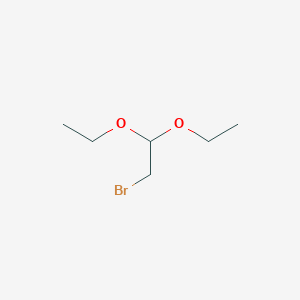
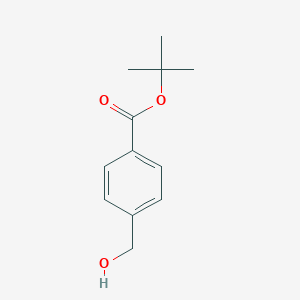
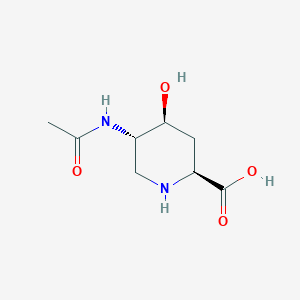
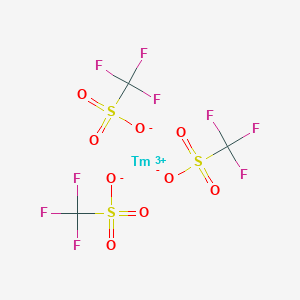
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
